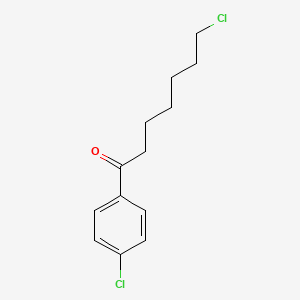

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

Description

Significance of Substituted Organic Compounds in Contemporary Chemical Science

The strategic placement of substituents on an organic scaffold is a cornerstone of modern chemical design. Halogens, such as chlorine, are particularly significant in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs available. nih.gov The introduction of chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

The heptanone backbone of the title compound provides a flexible seven-carbon chain, which can adopt various conformations, allowing for optimal interaction with biological receptors. The study of such substituted long-chain ketones contributes to a deeper understanding of structure-activity relationships (SAR), which are crucial for rational drug design. nih.govnih.gov SAR studies investigate how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds to enhance efficacy and reduce side effects. mdpi.com

Overview of Aryl Ketone Frameworks in Synthetic Organic Chemistry

Aryl ketones are highly versatile intermediates in organic synthesis due to the reactivity of the carbonyl group. numberanalytics.com They serve as precursors for a wide range of functional groups and are key components in the synthesis of numerous heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. nih.gov

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. semanticscholar.orggoogle.com This reaction is a fundamental tool for creating carbon-carbon bonds to aromatic systems.

The carbonyl group in aryl ketones can undergo a variety of transformations, including reduction to alcohols, conversion to amines, and participation in condensation reactions to form larger, more complex molecules. This chemical reactivity makes aryl ketone frameworks indispensable building blocks for constructing diverse molecular scaffolds.

Research Rationale for Investigating 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane as a Model Compound

The investigation of this compound as a model compound is driven by its utility as a precursor to heterocyclic compounds with demonstrated biological potential. Specifically, this compound has been utilized in the synthesis of substituted thiazoles and 1,2,4-triazines, two classes of heterocycles known for their broad spectrum of pharmacological activities.

Thiazole (B1198619) derivatives are recognized for their antimicrobial, antifungal, and antitumor properties. ijper.orgnih.gov Similarly, 1,2,4-triazine (B1199460) moieties are found in compounds exhibiting a range of bioactivities, including anticancer, antibacterial, and antifungal effects. researchgate.netresearchgate.netmdpi.com

By serving as a readily accessible starting material for these important heterocyclic systems, this compound provides a valuable platform for:

Exploring novel synthetic methodologies for the construction of biologically relevant heterocycles.

Generating libraries of diverse compounds for high-throughput screening and drug discovery programs.

Investigating the structure-activity relationships of the resulting heterocyclic derivatives to identify key structural features responsible for their biological effects.

The presence of two chlorine atoms in its structure also offers insights into the role of halogenation in modulating the reactivity and biological profile of both the precursor and the final products. Therefore, the study of this compound provides fundamental knowledge that can be applied to the broader field of medicinal and synthetic organic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-1-(4-chlorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMGNGNUMRNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622005 | |

| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76852-66-9 | |

| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 7 Chloro 1 4 Chlorophenyl 1 Oxoheptane

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in

Disconnection Approaches for Ketone Synthesis

The primary functional group in 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is a ketone. A common retrosynthetic disconnection for ketones involves breaking the carbon-carbon bond adjacent to the carbonyl group. scitepress.org For the target compound, two primary disconnection approaches are considered:

Friedel-Crafts Acylation Disconnection: This approach involves disconnecting the bond between the carbonyl carbon and the 4-chlorophenyl ring. This leads to two synthons: a (4-chlorophenyl)acylium cation and a 7-chloroheptanoyl synthon. The corresponding synthetic equivalents would be 4-chlorobenzene and 7-chloroheptanoyl chloride. The forward reaction is a classic Friedel-Crafts acylation.

Organometallic Reagent Disconnection: This strategy involves disconnecting one of the C-C bonds alpha to the carbonyl group. A more logical disconnection for this target molecule would be at the C1-C2 bond, which would lead back to a derivative of 4-chlorobenzaldehyde (B46862) or a related carboxylic acid derivative and a 6-chlorohexyl organometallic reagent.

Strategic Incorporations of Halogen Substituents

The presence of two chlorine atoms in the target molecule, one on the aromatic ring and one on the alkyl chain, requires strategic consideration during synthesis planning.

The aryl chlorine is generally incorporated from the start, using a commercially available chlorinated benzene (B151609) derivative, such as 4-chlorobenzene or 1,4-dichlorobenzene. sciencemadness.org It is generally stable to many reaction conditions used in ketone synthesis.

The alkyl chlorine can be introduced in several ways:

From a bifunctional starting material: A common strategy is to use a starting material that already contains the chloroalkyl chain, such as 7-chloroheptanoyl chloride. google.comgoogle.com

Late-stage halogenation: It is also possible to introduce the chlorine at a later stage of the synthesis, for example, by halogenation of a corresponding alcohol or by other functional group transformations. However, this can sometimes lead to issues with selectivity. nih.gov

Novel Synthetic Routes to Chloroaryl Ketones

Recent advances in synthetic methodology offer innovative approaches to the synthesis of chloroaryl ketones like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. youtube.com For the synthesis of the target molecule, a palladium- or nickel-catalyzed coupling reaction could be envisioned. For instance, a Negishi-type coupling could involve the reaction of an organozinc reagent derived from 1-chloro-6-bromohexane with 4-chlorobenzoyl chloride.

A general catalytic cycle for such a cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

| Coupling Partners | Catalyst System | Product |

| 4-chlorobenzoyl chloride and (6-chlorohexyl)zinc bromide | Pd(PPh3)4 | This compound |

Electrosynthetic Approaches for α-Functionalization of Ketones

Electrosynthesis offers a green and efficient alternative to traditional chemical methods. chemrxiv.org The α-functionalization of ketones can be achieved through electrochemical oxidation. chemrxiv.org While not a direct route to the target molecule in one step, electrosynthesis could be employed to introduce the chlorine atom at the α-position of a suitable ketone precursor. However, for the synthesis of this compound, where the chlorine is at the ω-position, this specific approach is less direct but highlights the potential of electrosynthesis in halogenated ketone synthesis. mercer.edu A more relevant electrosynthetic strategy would involve the coupling of an electrochemically generated radical with a suitable partner.

Ring-Opening Chlorination of Cycloalkanols to ω-Chloroalkyl Aryl Ketones

A particularly elegant and efficient method for the synthesis of ω-chloroalkyl aryl ketones is the ring-opening chlorination of cycloalkanols. mdpi.com This method provides a direct route to structures similar to the target compound.

In a typical reaction, a tertiary cycloalkanol is treated with a chlorinating agent, often in the presence of a catalyst, to induce a C-C bond cleavage and concomitant chlorination. organic-chemistry.orgnih.gov For the synthesis of this compound, a suitable precursor would be 1-(4-chlorophenyl)cycloheptanol.

Recent research has demonstrated the use of various reagents for this transformation, including N-chlorosuccinimide (NCS) and tert-butyl hypochlorite (B82951) (t-BuOCl), sometimes in the presence of a transition-metal catalyst. researchgate.net Metal-free oxidative C-C bond cleavage of tert-cycloalkanols has also been developed using tetramethylammonium (B1211777) hypochlorite (TMAOCl). mdpi.com

Table of Ring-Opening Chlorination Reactions:

| Cycloalkanol Precursor | Reagents | Product | Yield |

| 1-Arylcycloheptanol | AgOTf, t-BuOCl | ω-Chloroheptanophenone | Good to Excellent organic-chemistry.org |

| 1-Arylcycloheptanol | TMAOCl, AcOH | ω-Chloroheptanophenone | Moderate to Excellent mdpi.com |

This ring-opening strategy represents a highly convergent and atom-economical approach to the synthesis of this compound and related long-chain chloroalkyl aryl ketones.

Friedel-Crafts Acylation Approaches (Mechanistic Considerations)

The primary and most effective method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, chlorobenzene (B131634), with an acyl chloride, 7-chloroheptanoyl chloride, using a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org

The mechanism is a well-established multi-step process:

Formation of the Acylium Ion: The reaction initiates with the interaction between the acyl chloride (7-chloroheptanoyl chloride) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. sigmaaldrich.com This leads to the cleavage of the bond and the formation of a highly reactive and resonance-stabilized acylium ion. youtube.comlibretexts.org The resonance stabilization prevents the carbocation from rearranging, a significant advantage over Friedel-Crafts alkylation. libretexts.org

Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity: A base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. libretexts.org This regenerates the aromatic ring, restores the Lewis acid catalyst, and forms HCl as a byproduct. The result is the formation of the aryl ketone, this compound. sigmaaldrich.com

Because the resulting ketone is a deactivated product, it does not readily undergo a second substitution, which allows for the synthesis of a monoacylated product. organic-chemistry.org A stoichiometric amount of the Lewis acid is generally required because both the reactant acyl chloride and the product ketone form complexes with it. organic-chemistry.org

| Step | Description | Key Intermediates |

| 1 | The Lewis acid catalyst (e.g., AlCl₃) activates the 7-chloroheptanoyl chloride. | Complex between Lewis acid and acyl chloride |

| 2 | Cleavage of the C-Cl bond forms a resonance-stabilized acylium ion. | Acylium ion |

| 3 | The aromatic ring (chlorobenzene) attacks the acylium ion. | Arenium ion (Sigma complex) |

| 4 | Deprotonation of the arenium ion restores aromaticity and regenerates the catalyst. | This compound |

Derivatization Strategies of the Ketone Moiety and Alkyl Chain

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatizations can target the ketone's carbonyl group, the adjacent α-carbon, or the terminal chlorine on the alkyl chain.

α-Functionalization Reactions of the Heptanone Core (e.g., via Enolates/Enols)

The protons on the carbon atom alpha to the carbonyl group (C2) of the heptanone core are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

One significant application is in the synthesis of heterocyclic compounds. For instance, this compound can serve as a precursor for synthesizing thiazole (B1198619) derivatives. smolecule.com In a reaction analogous to the Hantzsch thiazole synthesis, the ketone can react with reagents like thiourea. smolecule.com The mechanism likely involves the formation of an enol or enolate intermediate which attacks the thiourea, followed by cyclization and dehydration to form the thiazole ring. This strategy is valuable in medicinal chemistry, as thiazole derivatives exhibit a wide range of biological activities. smolecule.com

| Reaction Type | Reagents | Functional Group Introduced |

| Thiazole Synthesis | Thiourea, Substituted Thioamides | 2-Substituted Thiazole Ring |

| Alkylation | Alkyl Halides (e.g., CH₃I) | Alkyl Group |

| Halogenation | Br₂ in Acetic Acid | Bromine |

Stereoselective Transformations of the Carbonyl Group (e.g., Asymmetric Hydrogenation)

The carbonyl group of the ketone can be reduced to a secondary alcohol. By using stereoselective methods, it is possible to produce a single enantiomer of the corresponding alcohol, 7-chloro-1-(4-chlorophenyl)heptan-1-ol. Asymmetric hydrogenation is a powerful technique for achieving this transformation with high enantioselectivity. nih.gov

This process typically employs a chiral catalyst, often a transition metal complex (e.g., iridium or rhodium) with chiral ligands. nih.gov The substrate, this compound, coordinates to the chiral catalyst, and hydrogen is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. The resulting chiral alcohol can be a valuable building block for the synthesis of more complex chiral molecules.

Modifications at the Terminal Chlorine Position

The terminal chlorine atom on the heptyl chain is a reactive site for nucleophilic substitution reactions. As a primary alkyl halide, it is susceptible to attack by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at the C7 position. This versatility makes it a key handle for elaborating the molecule's structure.

Examples of potential transformations via nucleophilic substitution include:

Azide (B81097) formation: Reaction with sodium azide (NaN₃) to introduce an azido (B1232118) group, which can be further reduced to a primary amine.

Nitrile synthesis: Reaction with sodium cyanide (NaCN) to form the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Ether formation: Reaction with an alkoxide (e.g., sodium ethoxide) in a Williamson ether synthesis.

Amine synthesis: Direct reaction with ammonia (B1221849) or primary/secondary amines to yield primary, secondary, or tertiary amines, respectively.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are safer, more efficient, and environmentally benign. beilstein-journals.org These principles can be applied to the synthesis and derivatization of this compound.

For the Friedel-Crafts acylation, traditional methods often use stoichiometric amounts of AlCl₃, which is corrosive and generates significant amounts of acidic waste during workup. Green alternatives focus on catalysis and solvent choice:

Catalyst Replacement: Utilizing solid acid catalysts, such as zeolites or supported trifluoromethanesulfonic acid, can replace homogeneous Lewis acids. sigmaaldrich.compsu.edu These catalysts are often reusable, non-corrosive, and easier to separate from the reaction mixture, minimizing waste. psu.edu

Solvent Minimization: Performing the reaction under solvent-free conditions or in greener solvents (e.g., ionic liquids) can reduce the environmental impact associated with volatile organic compounds (VOCs). beilstein-journals.org

In derivatization reactions, green principles can also be applied. For example, using biocatalytic routes, such as enzyme-catalyzed reductions of the ketone, can offer high stereoselectivity under mild, aqueous conditions, avoiding the need for heavy metal catalysts and organic solvents. researchgate.net The development of one-pot, multi-component reactions, like the synthesis of heterocyclic derivatives, improves atom economy and process efficiency by reducing the number of intermediate purification steps. researchgate.net Evaluating processes using green metrics, such as atom economy and E-factor (environmental factor), is crucial for quantifying their environmental performance and identifying areas for improvement. beilstein-journals.org

| Principle of Green Chemistry | Application to Synthesis of this compound |

| Waste Prevention | Using catalytic amounts of reusable solid acids instead of stoichiometric AlCl₃ in Friedel-Crafts acylation. |

| Atom Economy | Designing one-pot multi-component reactions for derivatization to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents with water, supercritical fluids, or ionic liquids. |

| Catalysis | Employing highly selective chiral catalysts for asymmetric hydrogenation to avoid chiral auxiliaries or resolutions. |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution and, with specific methodologies, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure by establishing through-bond and through-space connectivities. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comemerypharma.com For 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane, COSY would show correlations between the adjacent methylene (B1212753) groups in the heptanoyl chain, allowing for a sequential "walk" along the carbon backbone. It would also confirm the coupling between the ortho and meta protons on the chlorophenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edunumberanalytics.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC/HMQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. columbia.edunumberanalytics.com HMBC is crucial for connecting different parts of the molecule. For instance, it would show a correlation from the α-CH₂ protons to the carbonyl carbon and the aromatic carbons, and from the aromatic protons to the carbonyl carbon, thus confirming the connection of the heptanoyl chain to the chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.illibretexts.org This is particularly useful for determining the stereochemistry and conformation of a molecule. numberanalytics.com For a flexible molecule like this compound, NOESY could provide insights into the preferred solution-state conformation of the alkyl chain relative to the aromatic ring.

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. researchgate.netresearchgate.net Since ssNMR is sensitive to the local environment of the nuclei, different polymorphs of this compound would be expected to give different ¹³C ssNMR spectra. rsc.orgnih.gov This allows for the identification and quantification of different crystalline forms in a bulk sample. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. bioanalysis-zone.commeasurlabs.com For this compound (C₁₃H₁₆Cl₂O), HRMS would be able to confirm this molecular formula by providing a measured mass that is very close to the calculated exact mass. utmb.edu The high resolution of HRMS also allows for the differentiation of molecules with the same nominal mass but different elemental compositions. nih.govthermofisher.com

Ionization Techniques (EI/CI, FAB, ESI, MALDI) and Their Mechanistic Implications

The choice of ionization technique in mass spectrometry is crucial as it determines the nature of the ions produced and the extent of fragmentation.

Electron Impact (EI) and Chemical Ionization (CI): EI is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often leading to extensive fragmentation. emory.edulibretexts.org This fragmentation can be very useful for structural elucidation by providing a characteristic "fingerprint" for the molecule. wikipedia.org For this compound, EI would likely produce a molecular ion peak (M⁺˙) and several fragment ions. Key fragmentations would include α-cleavage at the carbonyl group, leading to the formation of a chlorobenzoyl cation (C₇H₄ClO⁺) and a heptyl radical, and McLafferty rearrangement if a γ-hydrogen is available. acs.orgwhitman.edunih.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. youtube.com CI is a "softer" ionization technique that typically produces a protonated molecule ([M+H]⁺) with less fragmentation, which is useful for confirming the molecular weight. libretexts.orgfiveable.me

Fast Atom Bombardment (FAB): FAB is another soft ionization technique, although it has been largely superseded by ESI and MALDI. emory.edu It is suitable for non-volatile and thermally labile compounds.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): ESI and MALDI are modern soft ionization techniques that are particularly well-suited for the analysis of a wide range of molecules, including those that are non-volatile or thermally fragile. metwarebio.com ESI is often coupled with liquid chromatography for LC-MS analysis and typically produces protonated molecules ([M+H]⁺) or other adducts. fiveable.me MALDI is particularly useful for high molecular weight compounds and involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle ionization. metwarebio.com For this compound, both ESI and MALDI would be expected to produce a strong signal for the intact molecule, allowing for accurate molecular weight determination.

Hypothetical Mass Spectrometry Fragmentation Data (EI) for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 258/260/262 | [M]⁺˙ | Molecular ion |

| 139/141 | [C₇H₄ClO]⁺ | α-cleavage at the carbonyl group |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the chlorobenzoyl cation |

| 75 | [C₆H₃]⁺ | Loss of HCl from the chlorophenyl cation |

Note: The presence of two chlorine atoms will lead to characteristic isotopic patterns (M, M+2, M+4). The relative intensities of these peaks depend on the number of chlorine atoms in the fragment. This data is predicted based on general fragmentation patterns of aromatic ketones and chlorinated alkanes. acs.orgwhitman.edunih.govacs.orgnih.govnih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The para-substituted chlorophenyl group would likely show a distinct out-of-plane C-H bending vibration around 800-850 cm⁻¹. Furthermore, the aliphatic heptane (B126788) chain would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-Cl bonds would also have characteristic stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680-1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aliphatic C-H | Stretching | < 3000 |

| C-Cl (Aromatic) | Stretching | 1000-1100 |

| C-Cl (Aliphatic) | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The this compound molecule contains a 4-chlorobenzoyl chromophore, which is expected to exhibit characteristic absorption bands in the UV region. The primary absorption would likely correspond to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The benzene (B151609) ring itself typically shows a strong absorption band (E-band) around 200 nm and a weaker band (B-band) around 254 nm. The substitution with a chloro group and a carbonyl group would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. The n → π* transition of the ketone is generally weaker and appears at a longer wavelength, often above 300 nm.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would likely be effective. The compound would be detected using a UV detector, set to a wavelength where the chromophore has strong absorbance. The retention time of the main peak would serve as a qualitative identifier under specific chromatographic conditions, while the peak area would be proportional to its concentration, allowing for quantitative purity assessment. The presence of any impurities would be indicated by additional peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Computational Chemistry Approaches for Understanding 7 Chloro 1 4 Chlorophenyl 1 Oxoheptane

Molecular Modeling and Geometry Optimization Techniques

Molecular modeling is the cornerstone of computational chemistry, allowing for the construction of a three-dimensional representation of a molecule. For 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane, this process begins by defining the connectivity of its atoms—the chlorophenyl group, the carbonyl moiety, the seven-carbon heptane (B126788) chain, and the terminal chlorine atom.

Once a preliminary model is built, geometry optimization is performed. This is a computational process that systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest potential energy. This lowest-energy structure, or ground-state geometry, represents the most stable conformation of the molecule in a vacuum. Techniques such as molecular mechanics (using force fields) or more accurate quantum mechanical methods are employed to achieve this optimization. The resulting optimized geometry provides crucial data on the molecule's spatial arrangement and steric properties.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations offer a more profound understanding of a molecule's behavior by solving approximations of the Schrödinger equation. These methods provide detailed information about electronic structure and energy.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide highly accurate results for molecular properties.

The electronic structure dictates the chemical reactivity of a molecule. A key framework for understanding this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This orbital can be considered the frontier of electron occupation and acts as an electron donor (nucleophile) in chemical reactions. libretexts.org

LUMO: This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor (electrophile). libretexts.org

Table 1: Illustrative Frontier Orbital Properties for an Aromatic Ketone This table presents typical values that could be obtained for a molecule like this compound through DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicates chemical reactivity and kinetic stability. |

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can be used to validate experimental findings or aid in the identification of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds (e.g., C=O, C-Cl, C-H) and appear as absorption peaks in an IR spectrum. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts for ¹H and ¹³C atoms. researchgate.netnmrdb.org The local electronic environment, influenced by factors like electronegativity and aromaticity, determines the chemical shift of each nucleus. Predicted NMR spectra serve as a powerful tool for assigning signals in experimental spectra to specific atoms within the this compound structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra. nih.govbeilstein-journals.org It calculates the energies of electronic transitions, primarily the one from the HOMO to the LUMO, which corresponds to the maximum absorption wavelength (λmax). beilstein-journals.org These calculations can help rationalize the color and photophysical properties of the compound. nih.gov

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. When this compound participates in a reaction, such as a nucleophilic attack at the carbonyl carbon, computational methods can map out the entire energy landscape of the process.

Transition State (TS) Locating: A transition state is the highest energy point along a reaction pathway, representing the barrier that must be overcome for the reaction to proceed. Computational algorithms can locate this unstable structure. The energy of the TS is crucial for determining the reaction's activation energy and, consequently, its rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation can be performed. This analysis follows the reaction path downhill from the transition state in both forward and reverse directions. The result is a confirmation that the located TS indeed connects the desired reactants and products, providing a complete and detailed map of the reaction mechanism.

Conformational Analysis and Energetic Stability of Isomers

The long, flexible heptane chain in this compound means the molecule can exist in numerous different spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis systematically explores these possibilities to identify the most stable structures (conformers).

By calculating the relative energies of different conformers, researchers can determine the most likely shapes the molecule will adopt. This is critical because the molecule's biological activity or material properties can be highly dependent on its three-dimensional conformation. The analysis reveals the energetic penalties associated with less stable, higher-energy conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While geometry optimization provides a static picture of the most stable structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes.

Furthermore, MD simulations are exceptionally useful for studying solvent effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the solute's conformation and dynamic behavior. This is particularly important for understanding how this compound would behave in a real-world solution, providing a more realistic model than in-vacuum calculations. Such simulations can reveal how solvent interactions stabilize certain conformations or affect intermolecular interactions. smolecule.com

Biochemical Interactions and Target Identification Research Academic Context

Methodologies for Exploring Potential Small Molecule Biological Targets

Several established and emerging techniques are utilized to elucidate the biological targets of small molecules. These methods can be broadly categorized into direct biochemical, proteomic, and genetic approaches.

Direct biochemical methods are fundamental to confirming a physical interaction between a small molecule and a protein. These techniques measure the binding affinity, providing quantitative data on the strength of the interaction.

One common method is affinity chromatography . In a hypothetical study of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane, the compound could be immobilized on a solid support matrix. A cellular lysate would then be passed over this matrix. Proteins that bind to the compound would be retained, while others would be washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Another powerful technique is Isothermal Titration Calorimetry (ITC) . ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR) is another label-free method used to monitor biomolecular interactions in real-time. In this approach, a purified potential target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, providing kinetic data on association and dissociation rates.

Table 1: Hypothetical Binding Affinity Data for this compound with Potential Protein Targets This table illustrates the type of data that could be generated from direct biochemical binding assays.

| Potential Protein Target | Method | Dissociation Constant (Kd) | Notes |

|---|---|---|---|

| Kinase A | Isothermal Titration Calorimetry (ITC) | 5.2 µM | Indicates a moderate binding affinity. |

| Protease B | Surface Plasmon Resonance (SPR) | 15.8 µM | Suggests a weaker interaction. |

| Receptor C | Radioligand Binding Assay | 0.9 µM | Indicates a relatively strong binding affinity. |

Chemical proteomics is a powerful approach for identifying the targets of small molecules on a proteome-wide scale. wikipedia.orgActivity-Based Protein Profiling (ABPP) is a subset of chemical proteomics that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological samples. mdpi.comnih.gov

For a compound like this compound, an ABPP study would involve designing a probe that incorporates the core structure of the molecule but also includes a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group. This probe would then be incubated with a cellular lysate or in living cells. The probe would covalently bind to the active sites of its target enzymes. The tagged proteins can then be enriched and identified by mass spectrometry.

A competitive ABPP experiment could also be performed. In this setup, the biological sample is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe for a particular enzyme class. If the compound binds to a specific enzyme, it will block the binding of the probe, leading to a decrease in the signal for that protein in the subsequent analysis. This method can help to identify the enzyme targets of the compound and assess its selectivity.

Table 2: Illustrative Results from a Competitive ABPP Experiment with this compound This table shows hypothetical data indicating potential enzyme targets based on reduced probe labeling.

| Enzyme Target | Enzyme Class | Reduction in Probe Labeling (%) | Interpretation |

|---|---|---|---|

| Serine Hydrolase X | Hydrolase | 85% | Strong inhibition, a likely direct target. |

| Cysteine Protease Y | Protease | 15% | Weak or no significant interaction. |

| Kinase Z | Kinase | 5% | No significant interaction. |

Genetic and genomic approaches provide an indirect way to identify the targets and pathways affected by a small molecule. These methods rely on observing how the compound's effect is altered by specific genetic perturbations.

A common technique is a chemical-genetic screen using RNA interference (RNAi) or CRISPR-Cas9 technology. cymitquimica.com In such a screen, a library of cells, each with a different gene knocked down or knocked out, would be treated with this compound. Genes whose silencing leads to an increased or decreased sensitivity to the compound are considered to be genetically interacting with its target. For example, if knocking down a particular kinase makes cells more sensitive to the compound, it suggests that the kinase may be in the same pathway as the compound's target, or could even be the target itself.

Transcriptomic profiling (e.g., using RNA sequencing) can also be employed. Cells would be treated with this compound, and changes in gene expression would be analyzed. By comparing the gene expression signature of the compound to a database of signatures from compounds with known mechanisms of action or from genetic perturbations, it is possible to generate hypotheses about the compound's biological target and the pathways it modulates.

Computational Approaches in Target Identification and Ligand-Protein Interactions

Computational methods are integral to modern target identification and drug discovery, offering a way to screen vast numbers of potential interactions and to rationalize experimental findings at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, this would involve docking the three-dimensional structure of the compound into the binding sites of a library of known protein structures. The docking algorithm samples different conformations of the ligand within the binding site and scores them based on a force field, which estimates the binding affinity.

Virtual screening is a large-scale application of molecular docking, where a library of small molecules is docked against a single protein target, or a single molecule is docked against a library of protein targets. nih.gov To identify potential targets for this compound, its structure could be screened against a database of all available protein structures in the Protein Data Bank (PDB). The results would be a ranked list of proteins based on their predicted binding affinity for the compound, which can then be prioritized for experimental validation.

Table 3: Hypothetical Molecular Docking Results for this compound This table provides an example of predicted binding energies from a virtual screening study.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Human Cyclooxygenase-2 (COX-2) | -9.8 | Tyr385, Arg120, Ser530 |

| Human Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -9.2 | His323, His449, Tyr473 |

| Bacterial Dihydrofolate Reductase (DHFR) | -8.5 | Ile50, Phe31, Leu54 |

Ligand-based design is employed when the structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. A pharmacophore model can be developed based on the common structural features of a set of known active compounds. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The structure of this compound could be compared to existing pharmacophore models to predict its potential biological targets.

Structure-based design , on the other hand, is utilized when the three-dimensional structure of the target protein is known. This approach involves the design of novel ligands based on the architecture of the binding site. The presence of two chlorine atoms in this compound is significant in this context. Halogen atoms can participate in halogen bonding , a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This interaction can contribute significantly to binding affinity and selectivity. Computational models can be used to predict and optimize these halogen bonds to design more potent analogs of the compound. For instance, the 4-chlorophenyl group could form a halogen bond with a backbone carbonyl oxygen in a protein's binding pocket.

Connectivity Mapping and Gene Expression Profiling for Mechanistic Inference

Connectivity mapping is a powerful computational tool that links small molecules to potential mechanisms of action by comparing the gene expression profiles they induce in cultured human cells with a reference database of profiles from cells treated with compounds of known activity. Should this compound be subjected to such an analysis, the resulting data would offer initial hypotheses about its cellular targets and pathways.

The process would involve treating a panel of human cell lines with the compound and subsequently performing whole-genome expression profiling. The generated signature of up- and down-regulated genes would then be compared against a comprehensive database. A strong positive correlation with the expression signature of, for example, a known histone deacetylase (HDAC) inhibitor would suggest that this compound may function through a similar mechanism. Conversely, a strong negative correlation could imply an opposing biological effect.

Hypothetical Gene Expression Signature for this compound:

| Gene | Regulation | Fold Change | Potential Implication |

| CDKN1A | Up | 2.5 | Cell cycle arrest |

| GADD45A | Up | 2.1 | DNA damage response |

| BCL2L1 | Down | -1.8 | Pro-apoptotic activity |

| CCND1 | Down | -2.3 | Inhibition of cell proliferation |

This hypothetical data table illustrates the kind of information that would be sought to begin inferring the compound's mechanism of action.

Mechanistic Studies of Small Molecule-Biological Target Interactions

Following the identification of a potential biological target, detailed mechanistic studies are crucial to understand the specifics of the interaction. These studies focus on the binding mode and the subsequent functional modulation of the target protein, steering clear of efficacy claims at this stage.

If gene expression profiling pointed towards a specific kinase, for instance, a battery of biophysical and biochemical assays would be employed. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantify the binding affinity and kinetics between this compound and the purified kinase. X-ray crystallography or cryogenic electron microscopy (cryo-EM) could then potentially resolve the three-dimensional structure of the compound bound to the kinase, revealing the precise atomic interactions.

Functional modulation would be assessed through in vitro activity assays. For a kinase, this would involve measuring the rate of substrate phosphorylation in the presence and absence of the compound. This would determine whether this compound acts as an inhibitor or an activator of the enzyme's catalytic function.

Development and Utilization of Cell-Based Assays for Phenotypic Screening

Cell-based assays are instrumental in understanding how a compound affects cellular processes in a more physiologically relevant context. For this compound, the development of such assays would be guided by the initial hypotheses generated from connectivity mapping and target identification studies.

If the compound were hypothesized to induce apoptosis, a high-content imaging assay could be developed using fluorescent probes to simultaneously measure multiple cellular parameters such as caspase activation, mitochondrial membrane potential, and nuclear fragmentation. This phenotypic screening approach allows for the nuanced characterization of the cellular perturbation caused by the compound.

For example, a multi-well plate assay could be designed to quantify changes in key cellular markers upon treatment.

Illustrative Cell-Based Assay Data:

| Assay Parameter | Vehicle Control | This compound | Interpretation |

| Caspase-3/7 Activity (RFU) | 100 ± 10 | 450 ± 30 | Induction of apoptosis |

| Mitochondrial Membrane Potential (RFU) | 800 ± 50 | 300 ± 25 | Mitochondrial dysfunction |

| Nuclear Size (µm²) | 110 ± 8 | 75 ± 6 | Chromatin condensation |

Such data, while not indicative of clinical outcomes, would provide critical insights into the cellular mechanism of action of this compound, guiding further preclinical development.

Analytical Method Development for Research Applications

Development of Robust Separation Techniques for Quantitative and Qualitative Analysis

The primary goal in developing a separation technique for "7-Chloro-1-(4-chlorophenyl)-1-oxoheptane" is to achieve sufficient resolution, sensitivity, and efficiency to distinguish it from potential impurities, starting materials, and byproducts. High-performance liquid chromatography (HPLC) is the most probable technique of choice due to the compound's molecular weight, polarity, and the presence of a UV-absorbing chromophore.

The optimization of chromatographic conditions is a critical step in developing a reliable analytical method. For a non-polar compound like "this compound," reversed-phase HPLC would be the standard approach.

Stationary Phases: A C18 (octadecylsilane) column is the most common initial choice for reversed-phase chromatography, offering a good balance of hydrophobicity and retention for a wide range of organic molecules. The selection of a specific C18 column would depend on factors such as particle size (typically 3-5 µm for standard HPLC), column length, and internal diameter, which influence efficiency and analysis time. Other stationary phases, such as C8 or phenyl columns, could also be explored if the desired selectivity is not achieved with a C18 column.

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent. For "this compound," a combination of acetonitrile (B52724) or methanol (B129727) with water would be appropriate. The ratio of the organic solvent to water is a key parameter to optimize, with a higher proportion of the organic solvent leading to shorter retention times. Gradient elution, where the mobile phase composition is changed during the analytical run, may be necessary to separate compounds with a wider range of polarities. The pH of the aqueous component of the mobile phase is generally not expected to have a significant impact on the retention of this neutral compound.

A hypothetical starting point for method development could involve a C18 column with a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio, with adjustments made based on the initial chromatographic results.

Table 1: Illustrative Chromatographic Parameters for Method Development

| Parameter | Initial Condition | Optimization Goal |

|---|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Achieve optimal retention and peak shape. |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Adjust ratio for appropriate retention time (e.g., 5-10 minutes). |

| Flow Rate | 1.0 mL/min | Optimize for efficiency and backpressure. |

| Column Temperature | Ambient (25 °C) | Increase to improve peak shape and reduce viscosity if needed. |

| Injection Volume | 10 µL | Minimize to prevent peak broadening. |

The choice of detector is crucial for achieving the required sensitivity and selectivity.

UV/PDA Detection: The presence of the chlorophenyl group in "this compound" makes it an excellent candidate for UV detection. A photodiode array (PDA) detector would be particularly useful during method development as it can acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) for the chlorophenyl chromophore would be selected for quantification to ensure the highest sensitivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of selectivity and structural information. MS detection is invaluable for confirming the identity of the target compound by its mass-to-charge ratio (m/z) and for identifying unknown impurities based on their mass spectra. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable for this type of molecule.

Advanced Sample Preparation and Extraction Strategies for Complex Research Matrices

The accurate quantification of "this compound" in complex research matrices, such as biological fluids, tissues, and environmental samples, necessitates robust and efficient sample preparation and extraction strategies. The choice of method is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix. Key objectives of sample preparation include the removal of interfering endogenous or exogenous substances, concentration of the analyte, and transfer of the analyte into a solvent compatible with the analytical instrument.

For biological matrices like plasma or serum, protein precipitation (PP) is a common initial step to remove high-molecular-weight proteins that can interfere with analysis. websiteonline.cntiaft.org This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. websiteonline.cnresearchgate.net LLE offers high selectivity and is a cost-effective procedure. researchgate.net SPE, on the other hand, can provide higher recovery and cleaner extracts. websiteonline.cn

In the context of environmental samples such as soil, solvent extraction is a primary technique for isolating neutral chlorinated organic compounds. nih.govresearchgate.net The selection of an appropriate solvent or solvent mixture is critical for achieving high extraction efficiency. nih.govresearchgate.net Dispersive solid-phase extraction (dSPE) is another effective technique that involves solvent extraction followed by a cleanup step using dSPE sorbents. websiteonline.cn

The following tables outline hypothetical yet plausible extraction protocols for "this compound" from different complex matrices, based on established principles of analytical chemistry.

Table 1: Hypothetical Liquid-Liquid Extraction (LLE) Protocol for "this compound" from Human Plasma

| Step | Parameter | Description |

| 1. Sample Pre-treatment | Sample Volume | 1 mL of human plasma |

| Internal Standard | Addition of an appropriate internal standard (e.g., a deuterated analog) | |

| Protein Precipitation | Addition of 3 mL of cold acetonitrile, followed by vortexing and centrifugation to precipitate proteins. websiteonline.cn | |

| 2. Extraction | Extraction Solvent | 5 mL of methyl tert-butyl ether (MTBE) |

| pH Adjustment | Adjustment of the aqueous phase to a neutral pH to ensure the analyte is in its non-ionized form. | |

| Extraction Procedure | Vortex mixing for 5 minutes, followed by centrifugation to separate the aqueous and organic layers. | |

| 3. Post-Extraction | Organic Phase Collection | The upper organic layer containing the analyte is transferred to a clean tube. |

| Evaporation | The solvent is evaporated to dryness under a gentle stream of nitrogen. | |

| Reconstitution | The residue is reconstituted in a small volume of mobile phase for LC-MS analysis. |

Table 2: Hypothetical Solid-Phase Extraction (SPE) Protocol for "this compound" from Tissue Homogenate

| Step | Parameter | Description |

| 1. Sample Pre-treatment | Tissue Homogenization | Homogenization of 1 g of tissue in 4 mL of a suitable buffer (e.g., phosphate-buffered saline). |

| Internal Standard | Addition of an appropriate internal standard. | |

| Centrifugation | Centrifugation to pellet cellular debris. The supernatant is collected for SPE. | |

| 2. SPE Cartridge | Sorbent Type | C18 (reverse-phase) |

| Conditioning | 3 mL of methanol followed by 3 mL of deionized water. | |

| 3. Sample Loading | Loading | The pre-treated sample is loaded onto the conditioned SPE cartridge. |

| 4. Washing | Wash Solvent | 3 mL of 5% methanol in water to remove polar interferences. |

| 5. Elution | Elution Solvent | 3 mL of acetonitrile to elute the analyte of interest. |

| 6. Post-Elution | Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in mobile phase for analysis. |

Table 3: Hypothetical Solvent Extraction Protocol for "this compound" from Soil

| Step | Parameter | Description |

| 1. Sample Preparation | Sample Mass | 10 g of sieved soil |

| Drying | The soil sample may be air-dried or mixed with a drying agent like sodium sulfate. | |

| 2. Extraction | Extraction Solvent | 20 mL of a mixture of ethyl acetate (B1210297) and acetone (B3395972) (1:1, v/v). nih.gov |

| Extraction Method | Sonication for 15 minutes or shaking for 1 hour. | |

| Separation | Centrifugation or filtration to separate the solvent extract from the soil particles. researchgate.net | |

| 3. Clean-up (optional) | Dispersive SPE (dSPE) | The extract can be further cleaned by adding a dSPE sorbent (e.g., C18 and graphitized carbon black) and centrifuging. |

| 4. Final Processing | Evaporation & Reconstitution | The cleaned extract is evaporated and reconstituted in a suitable solvent for GC-MS or LC-MS analysis. |

Derivatization Strategies for Enhanced Analytical Detection and Stability

Derivatization is a chemical modification process employed to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical technique. For "this compound," which contains a ketone functional group, derivatization can be utilized to improve its volatility for gas chromatography (GC) analysis or to enhance its detectability for liquid chromatography (LC) by introducing a chromophore or fluorophore. researchgate.netthermofisher.com

Several reagents are commonly used for the derivatization of ketones. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form oximes, which are highly volatile and can be readily analyzed by GC with electron capture detection (ECD) or mass spectrometry (MS). sigmaaldrich.comnih.govresearchgate.net This method offers high sensitivity and selectivity. nih.gov Another widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms 2,4-dinitrophenylhydrazones. researchgate.netresearchgate.netagilent.com These derivatives are strongly colored and can be easily detected by UV-Vis detectors in HPLC. researchgate.netagilent.com Girard T reagent is another option that can enhance the detectability of ketones in electrospray ionization mass spectrometry (ESI-MS). acs.org

For enhancing detection in HPLC, derivatizing agents that introduce a fluorescent tag, such as dansyl hydrazine (B178648) or 7-diethylaminocoumarin hydrazides, can be employed. thermofisher.com These reagents react with the ketone group to form highly fluorescent hydrazones, significantly lowering the limits of detection.

The following tables provide hypothetical derivatization procedures for "this compound" for different analytical platforms.

Table 4: Hypothetical Derivatization Protocol with PFBHA for GC-MS Analysis

| Step | Parameter | Description |

| 1. Reaction | Derivatizing Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution. sigmaaldrich.com |

| Sample | The dried and reconstituted extract of "this compound". | |

| Reaction Conditions | Incubation at 60-70°C for 1 hour in a sealed vial. | |

| 2. Extraction of Derivative | Extraction Solvent | Addition of hexane (B92381) or another nonpolar solvent to extract the PFBHA-oxime derivative. |

| Phase Separation | Vortexing and centrifugation to separate the organic and aqueous layers. | |

| 3. Analysis | Injection | An aliquot of the organic layer is injected into the GC-MS system. |

| Detection | Electron impact (EI) or negative chemical ionization (NCI) mass spectrometry can be used for detection. nih.gov |

Table 5: Hypothetical Derivatization Protocol with DNPH for HPLC-UV Analysis

| Step | Parameter | Description |

| 1. Reaction | Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile with a small amount of sulfuric acid). researchgate.netagilent.com |

| Sample | The extract of "this compound" in a suitable solvent. | |

| Reaction Conditions | Incubation at room temperature or slightly elevated temperature for a specified time to ensure complete reaction. | |

| 2. Sample Preparation for HPLC | Quenching | The reaction may be quenched by neutralizing the acid. |

| Dilution | The reaction mixture is diluted with the mobile phase before injection. | |

| 3. Analysis | HPLC System | A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water). researchgate.net |

| Detection | UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 365 nm). researchgate.net |

Environmental Fate and Degradation Mechanisms of Synthetic Organic Compounds

Biodegradation Pathways and Microbial Metabolism of Chloroaryl Ketones

For a compound like 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane, the long alkyl chain presents a likely point of initial attack for microorganisms. This can occur through processes like beta-oxidation, where the alkyl chain is sequentially shortened. The chlorine atom on the phenyl ring and the one on the heptane (B126788) chain are significant xenobiotic features, and their removal is a key step in detoxification and further degradation. nih.gov

Identification of Key Microbial Communities and Enzymes Involved in Biotransformation

The biotransformation of halogenated aromatic compounds is carried out by a diverse range of microorganisms, including bacteria and fungi. nih.gov Studies on other chlorinated aromatic pollutants have identified bacterial genera such as Pseudomonas, Rhodococcus, Bacillus, and Sphingomonas as being capable of degrading these complex molecules. These microorganisms possess specialized enzymatic systems to handle the recalcitrant nature of these compounds.

The key enzymes involved in the degradation of chloroaryl ketones are broadly categorized as dehalogenases, monooxygenases, and dioxygenases.

Dehalogenases: These enzymes are crucial for the removal of halogen atoms from the aromatic ring or the alkyl chain. This dehalogenation can occur aerobically or anaerobically. Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common initial step under anaerobic conditions. Hydrolytic dehalogenases replace a halogen with a hydroxyl group, and oxygenolytic dehalogenases incorporate oxygen into the molecule, leading to the removal of the halogen. nih.gov

Monooxygenases and Dioxygenases: These enzymes play a vital role in the cleavage of the aromatic ring, which is a critical step in the complete mineralization of the compound. They introduce one or two hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. For instance, chlorocatechol dioxygenases are specialized enzymes that can cleave the ring of chlorinated catechols, which are common intermediates in the degradation of chlorinated aromatic compounds.

While specific microbial communities and enzymes for this compound have not been documented, it is highly probable that consortia of microorganisms possessing a combination of these enzymatic capabilities would be required for its complete degradation.

Kinetics of Microbial Degradation and Metabolite Profiling

The kinetics of microbial degradation of chloroaryl ketones are influenced by several factors, including the concentration of the compound, the presence of other organic matter, temperature, pH, and the availability of electron acceptors. For a related compound, chloroacetophenone, the aerobic biodegradation half-life in soil and surface water is reported to be 672 hours (28 days). chemicalbook.com This suggests that the degradation of such compounds is not a rapid process. Under anaerobic conditions, the degradation is even slower, with a half-life of up to 2688 hours (112 days). chemicalbook.com

The metabolite profiling for the degradation of this compound would likely reveal a series of intermediate products. Based on the degradation pathways of other halogenated aromatics, the expected metabolites would include:

Dehalogenated intermediates: Products where one or both chlorine atoms have been removed.

Hydroxylated derivatives: Compounds with hydroxyl groups on the aromatic ring, resulting from the action of monooxygenases or dioxygenases.

Ring-cleavage products: Smaller, non-aromatic organic acids resulting from the breakdown of the phenyl ring.

Products of beta-oxidation: Shorter-chain chloroaryl ketones if the alkyl chain is degraded from the terminal end.

A hypothetical degradation pathway could involve initial dehalogenation of the heptyl chain, followed by beta-oxidation of the chain, and subsequent dehalogenation and cleavage of the chlorophenyl ring.

Photodegradation Processes in Aqueous and Solid Phases

Photodegradation is another significant pathway for the transformation of organic compounds in the environment. This process can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically generated reactive species (indirect photodegradation).

Direct Photolysis and Quantum Yield Determination

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. The presence of the carbonyl group (ketone) and the chlorophenyl group in this compound suggests that it will absorb light in the environmentally relevant UV spectrum. Phenyl ketone polymers are known to undergo backbone degradation upon exposure to UV light. rsc.org

The efficiency of direct photolysis is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed. The determination of the quantum yield for this compound would require specific experimental studies. However, for many organic pollutants, the quantum yields are relatively low, meaning that direct photolysis may not be the most rapid degradation pathway.

Indirect Photodegradation via Environmentally Relevant Reactive Species (e.g., Hydroxyl Radicals)

Indirect photodegradation often plays a more significant role in the environmental fate of organic compounds. This process involves reactions with highly reactive species that are formed in sunlit surface waters, such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals.

Hydroxyl radicals are powerful, non-selective oxidizing agents that can react with a wide range of organic molecules at very high rates. The reaction of •OH with this compound would likely involve hydrogen abstraction from the alkyl chain or addition to the aromatic ring. This would lead to the formation of various oxidized intermediates, which may be more biodegradable or susceptible to further photodegradation. The photocatalytic degradation of another ketone, Michler's Ketone, in the presence of a TiO2 photocatalyst and UV light, has been shown to proceed through competitive reactions including N-de-methylation and the destruction of the bis-aminobenzophenone structure. ntcu.edu.tw

Hydrolysis and Other Abiotic Degradation Pathways in Environmental Compartments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of this compound to hydrolysis under typical environmental conditions (pH 5-9) is expected to be low. The C-Cl bond on the aromatic ring is generally resistant to hydrolysis. The C-Cl bond at the end of the heptane chain is an alkyl halide and could be more susceptible to hydrolysis, although this process is typically slow for primary alkyl chlorides at neutral pH. The ketone functional group and the ether linkage are generally stable to hydrolysis under environmental conditions. For the related compound 2-chloroacetophenone, hydrolysis is expected to be very slow, with the formation of hydrochloric acid and hydroacetophenone. nih.gov

Other abiotic degradation pathways are not expected to be significant for this compound.

Interactive Data Table: Environmental Fate Parameters of a Structurally Related Compound

Since specific data for this compound is unavailable, the following table provides data for a structurally simpler, yet related compound, Chloroacetophenone, to offer a comparative perspective.

| Parameter | Value for Chloroacetophenone | Reference |

| Aerobic Biodegradation Half-life (soil/water) | 672 hours | chemicalbook.com |

| Anaerobic Biodegradation Half-life (water) | 2688 hours | chemicalbook.com |

| Hydrolysis | Expected to be very slow | nih.gov |

Factors Influencing Degradation Rates (e.g., pH, Temperature, Redox Potential, Presence of Organic Matter)

Data not available.

Characterization of Transformation Products and Proposed Degradation Schemes

Data not available.

Future Research Directions and Emerging Trends

Development of Next-Generation Synthetic Methodologies for Novel Halogenated Ketone Analogues

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of their corresponding carbonyl precursors. nih.gov Traditional methods often involve the reaction of enolizable aromatic ketones with electrophilic halogens under acidic or basic conditions to generate the nucleophilic enol for substitution. nih.gov However, these methods can have limitations, such as the use of harsh reagents and the potential for side reactions. nih.gov

Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic routes. This includes the exploration of novel catalytic systems and reagents. For instance, the use of N-heterocyclic carbenes (NHCs) as organocatalysts has opened new avenues for C-C bond formation and could be adapted for the synthesis of complex halogenated ketones. nih.gov Additionally, photoredox catalysis in combination with transition metals like palladium or nickel presents an attractive approach for the direct acylation of C(sp³)–H bonds, offering a more atom-economical synthesis of ketones from readily available aldehydes. nih.gov The development of methods for the synthesis of β-, γ-, δ-, and ω-halogenated ketones and aldehydes will also be crucial for creating a diverse library of analogues for further study. researchgate.net The use of halogenases as biocatalysts is also an emerging area, offering the potential for highly selective halogenation under mild conditions. researchgate.net

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. easpublisher.comfrontiersin.orgnih.govspringernature.com These technologies can rapidly analyze vast chemical spaces to design novel compounds with desired properties and predict their biological activities, toxicity, and pharmacokinetic profiles. easpublisher.com For halogenated ketones like 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane, AI and ML algorithms can be trained on existing data to generate new analogues with potentially enhanced efficacy or reduced off-target effects.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can create entirely new molecular scaffolds. easpublisher.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by deep learning, can more accurately predict the biological activities of these newly designed compounds. easpublisher.com This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. frontiersin.org

Table 1: Applications of AI/ML in Compound Design

| Application | Description |

| De Novo Design | Generation of novel molecular structures with desired properties. |

| Property Prediction | Forecasting biological activity, toxicity, and physicochemical properties. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. |

| Virtual Screening | Prioritizing candidate molecules for synthesis and testing. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

Understanding the reaction mechanisms of chemical transformations is fundamental to optimizing synthetic protocols and discovering new reactivity. Advanced spectroscopic techniques are becoming increasingly important for real-time monitoring of reactions. For the synthesis and functionalization of ketones, probes that can operate under various reaction conditions are highly valuable.

Fluorescence-based probes, for example, offer high sensitivity and can be used for high-throughput screening of reaction conditions and enzyme activity. acs.org The development of new probes that are sensitive to changes in the electronic environment around a carbonyl group could provide detailed insights into reaction intermediates and transition states. Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to analyze the molecular structure of materials before and after chemical modifications. mdpi.com These real-time analytical methods will be instrumental in unraveling the complex mechanisms of catalytic reactions involving halogenated ketones.

Multi-Omics Approaches in Chemical Biology for Comprehensive Target and Pathway Deconvolution

To understand the biological effects of a compound like this compound, it is crucial to identify its molecular targets and the biological pathways it modulates. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a chemical perturbation. nih.govmdpi.comnih.gov

By combining these datasets, researchers can construct comprehensive interaction networks and identify key proteins and metabolites that are affected by the compound. mdpi.com This systems-level understanding can help to elucidate the mechanism of action, identify potential biomarkers of exposure or effect, and uncover new therapeutic applications. nih.gov Chemical kinomics, a subset of chemogenomics, can be a powerful tool for identifying kinase targets of small molecules, which is particularly relevant as many signaling pathways are regulated by kinases. researchgate.net

Table 2: Overview of Multi-Omics Technologies

| Omics Field | Molecules Studied | Key Insights |

| Genomics | DNA | Genetic predispositions, mutations |

| Transcriptomics | RNA | Gene expression changes |